molecular formula C11H19NO3 B1446761 tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate CAS No. 1434141-90-8

tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate

Cat. No.: B1446761
CAS No.: 1434141-90-8
M. Wt: 213.27 g/mol
InChI Key: CQICNEBWLQLCIC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is known for its unique structure, which includes a tert-butyl carbamate group attached to a 2,2-dimethyl-3-oxocyclobutyl moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 2,2-dimethyl-3-oxocyclobutyl group. One common method involves the use of tert-butyl chloroformate and 2,2-dimethyl-3-oxocyclobutanone in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclobutyl ring may also interact with hydrophobic regions of biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate is unique due to its specific combination of a tert-butyl carbamate group and a 2,2-dimethyl-3-oxocyclobutyl moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7H,6H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQICNEBWLQLCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148499
Record name Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-90-8
Record name Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid (1.0 equiv.) and triethylamine (1.5 equiv.) in toluene (0.2 M) was added diphenylphosphoryl azide (1.5 equiv.) slowly at 0° C. The mixture was then stirred at 100° C. for 4 h. The reaction mixture was cooled to room temperature, and tert-butanol (2.5 equiv.) was added. The resulting mixture was then refluxed for 15 h. After reaction completion, aqueous solution of sodium bicarbonate was added, and the mixture was extracted with ethyl acetate, the organic layer was washed with aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum, the residue was purified by silica gel column chromatography (7% ethyl acetate in petroleum ether) to afford the title product (16% yield). 1H NMR (300 MHz, CDCl3) δ (ppm) 4.79 (br, 1H), 4.03-4.01 (m, 1H), 3.43 (dd, J1=18.0 Hz, J2=9.0 Hz, 1H), 2.94 (dd, J1=18.0 Hz, J2=6.9 Hz, 1H), 1.48 (s, 9H), 1.28 (s, 3H), 1.13 (s, 3H).
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16%

Synthesis routes and methods II

Procedure details

To a solution of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid (3.9 g, 27.5 mmol) and TEA (5.75 g, 57 mmol) in toluene (160 mL) was added diphenylphosphoryl azide (11.5 mL, 57 mmol) slowly under cooling in an ice-water bath. The mixture was stirred at 100° C. for 4 h. The reaction mixture was cooled down to room temperature, and tert-butanol (82 mL, 925 mmol) was added. The resulting mixture was refluxed overnight. The reaction mixture was treated with aqueous sodium bicarbonate (150 mL) and the aqueous solution was extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum, the residue was purified by silica gel column chromatography (2-7% ethyl acetate in petroleum ether) to afford the title compound (650 mg, 3.05 mmol, 11% yield) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ (ppm) 4.81-4.70 (m, 1H), 4.05-3.93 (m, 1H), 3.37 (dd, J1=18.0 Hz, J2=9.0 Hz, 1H), 2.89 (dd, J1=18.0 Hz, J2=6.9 Hz, 1H), 1.48 (s, 9H), 1.28 (s, 3H), 1.13 (s, 3H).
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3.9 g
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[Compound]
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TEA
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5.75 g
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11.5 mL
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160 mL
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82 mL
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150 mL
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11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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